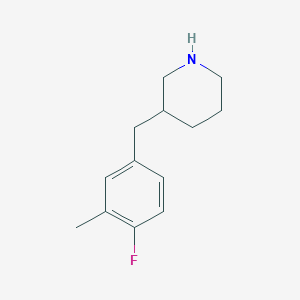

3-(4-Fluoro-3-methylbenzyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Chemical Design

The piperidine scaffold is a cornerstone in the architecture of a multitude of biologically active compounds and pharmaceuticals. Its saturated, puckered structure provides a three-dimensional framework that is ideal for creating specific spatial arrangements of functional groups, which is crucial for precise molecular interactions with biological targets. Piperidine-containing compounds are integral to numerous classes of pharmaceuticals, highlighting their importance in drug design.

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a major focus of contemporary organic chemistry. nih.gov Strategies often begin with pyridine (B92270) precursors, which are then reduced to the saturated piperidine ring. nih.gov The ability to introduce a variety of substituents at different positions on the piperidine ring allows chemists to fine-tune the molecule's properties.

The Strategic Role of Fluorine Substitution in Chemical Structure and Reactivity

The introduction of fluorine into organic molecules is a powerful strategy in modern medicinal chemistry. mdpi.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.

Key effects of fluorination include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug in the body.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.

Contextualizing 3-(4-Fluoro-3-methylbenzyl)piperidine within the Broader Field of Fluorinated Piperidine Chemistry

The compound this compound is a member of the fluorinated piperidine family, a class of molecules that has garnered considerable interest in pharmaceutical and agrochemical research. The synthesis of such compounds often presents challenges, but various methods have been developed to access these valuable structures. nih.gov The combination of a 3-substituted piperidine ring with a fluorinated benzyl (B1604629) group in this compound suggests a molecule designed to leverage the advantageous properties of both structural motifs. The specific substitution pattern—a fluorine atom at the 4-position and a methyl group at the 3-position of the benzyl ring—further refines its electronic and steric properties, setting it apart from other fluorinated benzylpiperidines. While specific research applications for this exact compound are not yet widely published in peer-reviewed literature, its structure is indicative of a compound synthesized for screening in drug discovery programs or as a key intermediate in the synthesis of more complex molecules.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H18FN |

| Molecular Weight | 207.29 g/mol |

| CAS Number | 1018533-82-7 |

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-[(4-fluoro-3-methylphenyl)methyl]piperidine |

InChI |

InChI=1S/C13H18FN/c1-10-7-11(4-5-13(10)14)8-12-3-2-6-15-9-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |

InChI Key |

DEHXAKLRFLTVME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCCNC2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Fluoro 3 Methylbenzyl Piperidine and Its Analogues

Direct Alkylation and Amination Routes

Direct synthetic routes offer straightforward methods for the construction and functionalization of the piperidine (B6355638) core. These include nucleophilic substitution reactions to form the crucial carbon-carbon bond and reductive amination protocols that build or modify the heterocyclic ring.

Nucleophilic Substitution of Benzyl (B1604629) Halides with Piperidine

A robust and convenient method for preparing a series of 3-(substituted benzyl)piperidines involves a one-pot reaction sequence starting from pyridine-3-carboxaldehyde. researchgate.net This strategy circumvents the direct alkylation of a pre-formed piperidine ring, which can be challenging to achieve with regioselectivity at the C-3 position. The process begins with the addition of a substituted phenylmagnesium bromide, a Grignard reagent, to pyridine-3-carboxaldehyde. researchgate.net This step forms an intermediate aryl-3-pyridylmethanol.

Table 1: Synthesis of 3-(Substituted benzyl)piperidines via Grignard Reaction and Catalytic Reduction researchgate.net

| Entry | R Group in Grignard Reagent | Intermediate Yield (%) | Final Product Yield (%) |

|---|---|---|---|

| 1 | H | 85 | 78 |

| 2 | 4-F | 82 | 75 |

| 3 | 4-Cl | 88 | 81 |

| 4 | 4-Br | 86 | 80 |

| 5 | 4-CH₃ | 75 | 68 |

| 6 | 3-F | 80 | 72 |

| 7 | 3-Cl | 84 | 76 |

| 8 | 3-CH₃ | 73 | 65 |

| 9 | 2-F | 65 | 58 |

Reductive Amination Protocols for Piperidine Ring Formation and Functionalization

Reductive amination is a cornerstone of amine synthesis and can be applied to the formation of the piperidine ring itself. beilstein-journals.org This method typically involves the reaction of a dicarbonyl compound with an amine, where two imine or enamine intermediates are formed and subsequently reduced to close the ring. pearson.com For the synthesis of 3-substituted piperidines, a suitably chosen keto-aldehyde or diketone can undergo cyclization with an amine source like ammonia (B1221849) to generate the piperidine skeleton. nih.gov

Another application of this protocol involves the functionalization of pre-existing piperidones. For instance, a Michael addition of an amine to an α,β-unsaturated ester can yield an intermediate which, after reduction, can be cyclized via reductive amination to form a substituted piperidone. youtube.com This piperidone can then be further modified to introduce the desired benzyl group. Enzymatic reductive amination has also been shown to produce substituted piperidines with high enantioselectivity. youtube.com

N-Alkylation and Functionalization of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization through N-alkylation. This reaction creates a tertiary amine and is typically achieved by treating the parent piperidine or a C-substituted piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netchemicalforums.com

For example, 1-(4-fluoro-3-methylbenzyl)piperidine can be synthesized by reacting piperidine with 4-fluoro-3-methylbenzyl chloride in the presence of K₂CO₃. The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.net Care must be taken to control the stoichiometry, as excess alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net This method is highly versatile for introducing a wide variety of substituents onto the piperidine nitrogen. chemicalforums.com

Advanced Ring Construction and Transformation Strategies

Beyond classical methods, advanced strategies involving intramolecular cyclizations and transition-metal catalysis offer elegant and efficient pathways to complex piperidine structures, including those with fluorine substitution.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring with high levels of stereocontrol. nih.gov One of the most prominent strategies is the intramolecular aza-Michael reaction (IMAMR). nih.gov This reaction involves the addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule to form the six-membered ring. ntu.edu.sgrsc.org Organocatalysis has been successfully employed in these reactions to achieve high enantioselectivity in the synthesis of 2,5- and 2,6-disubstituted piperidines. rsc.orgrsc.org

Radical-mediated cyclizations also provide a route to the piperidine core. nih.gov For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various substituted piperidines. nih.gov Similarly, copper-catalyzed radical cyclizations have been developed that proceed via N-radical formation, followed by a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that is subsequently captured to form the ring. nih.gov

Palladium-Catalyzed Allylic Substitution for Fluorinated Piperidines

Palladium catalysis has emerged as a vital tool for the synthesis of fluorinated piperidines, which are highly sought-after motifs in drug discovery. acs.org One approach involves the palladium-catalyzed hydrogenation of fluoropyridines. This method is robust, tolerant of air and moisture, and can be used to produce a wide range of (multi)fluorinated piperidines with high cis-diastereoselectivity. acs.org

More advanced palladium-catalyzed methods enable the direct introduction of fluorine. For example, an enantioselective palladium(II)-catalyzed oxidative aminofluorination of unactivated alkenes has been developed. thieme-connect.com This reaction uses a chiral ligand to achieve asymmetry and a fluoride (B91410) source like Et₄NF·3HF to construct the fluoropiperidine skeleton. thieme-connect.com Another strategy is the palladium-catalyzed intramolecular aminofluorination of unactivated alkenes, which provides an efficient and highly regioselective synthesis of 3-fluoropiperidines. thieme-connect.com These methods represent the state-of-the-art in constructing complex fluorinated piperidine analogues. nih.gov

Ring Transformation Reactions to Access Piperidine Skeletons

One versatile strategy for constructing the piperidine core involves the transformation of other heterocyclic systems. These methods can offer unique pathways to substituted piperidines that might be challenging to access through linear or convergent syntheses.

Hydrogenation of Pyridine (B92270) Derivatives: The most common ring transformation approach is the reduction of a corresponding substituted pyridine. researchgate.netnih.gov This method is attractive because of the wide availability of pyridine precursors. Catalytic hydrogenation is a powerful technique for this transformation. researchgate.net Various catalysts, including platinum oxide (PtO₂), rhodium, and iridium complexes, are effective under different conditions. asianpubs.orgrsc.orgchemrxiv.org

For instance, studies have shown that substituted pyridines can be hydrogenated using PtO₂ as a catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure at room temperature. researchgate.netasianpubs.org More recently, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C), tolerating various functional groups. rsc.org Similarly, robust iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, which shows excellent chemoselectivity, leaving reduction-sensitive groups like nitro, bromo, and azide (B81097) functionalities intact. chemrxiv.org The hydrogenation of a suitably substituted pyridine, such as 3-(4-fluoro-3-methylbenzyl)pyridine, would yield the desired piperidine skeleton, often with a preference for the cis diastereomer if other substituents are present. rsc.org

Ring Expansion Reactions: Ring expansion provides another route to the piperidine skeleton. Pyrrolidines can be expanded to piperidines, and piperidine rings themselves can be expanded to form larger azepane structures. researchgate.netrsc.org A notable method involves the reaction of aziridines with vinyl carbene precursors, which generates an aziridinium (B1262131) ylide intermediate. This intermediate can undergo a rearrangement to expand the three-membered ring into a six-membered dehydropiperidine. springernature.com Such strategies can create complex and highly substituted piperidines from smaller, readily available cyclic precursors. springernature.com Another conceptual approach involves the rhodium carbenoid-induced ring expansion of isoxazoles to form highly functionalized pyridines, which can then be reduced to piperidines. nih.gov

| Method | Precursor Ring | Key Transformation | Resulting Ring | Catalyst/Reagents | Reference(s) |

| Catalytic Hydrogenation | Pyridine | Aromatic ring reduction | Piperidine | PtO₂, Rh₂O₃, Iridium(III) complexes | researchgate.netasianpubs.orgrsc.orgchemrxiv.org |

| Ylide Rearrangement | Aziridine | nih.govacs.org-Sigmatropic rearrangement | Dehydropiperidine | Rh₂(OAc)₄ | springernature.com |

| Carbenoid-Induced Expansion | Isoxazole | Ring expansion/rearrangement | Pyridine | Rhodium carbenoids | nih.gov |

Stereoselective Synthesis of Piperidine Derivatives

Achieving specific stereochemistry is critical in drug development. For molecules like 3-(4-fluoro-3-methylbenzyl)piperidine, which has a chiral center, and its disubstituted analogues, controlling the spatial arrangement of substituents is paramount.

Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that can be used to install substituents onto a piperidine precursor in a stereocontrolled manner. nih.govbeilstein-journals.org Intramolecular aza-Michael reactions, in particular, have become a well-established method for synthesizing nitrogen heterocycles like piperidines. whiterose.ac.uk

This approach often involves an acyclic precursor containing both a nitrogen nucleophile and a Michael acceptor (an α,β-unsaturated system). The cyclization proceeds via a 1,4-addition of the amine to the electron-deficient double bond to form the piperidine ring. The stereochemistry of the final product can be influenced by the existing stereocenters in the acyclic chain or by the use of chiral catalysts. For example, chiral phosphoric acids have been used to catalyze asymmetric aza-Michael reactions to produce enantioenriched piperidines with high selectivity. whiterose.ac.uk

Synthesizing enantiomerically pure 3-substituted piperidines is a significant challenge in organic chemistry. nih.gov Several advanced strategies have been developed to address this.

One prominent method involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govacs.org This process typically involves a three-step sequence:

Partial reduction of a pyridine precursor.

Rh-catalyzed asymmetric addition of an aryl or vinyl group (from a boronic acid) to the dihydropyridine.

A final reduction to yield the enantioenriched 3-substituted piperidine. nih.govacs.org

This methodology offers high enantioselectivity and tolerates a wide range of functional groups. nih.gov Other approaches utilize chiral auxiliaries, such as the amino alcohol (+)-(S,S)-pseudoephedrine, in diastereoselective Mannich reactions to create β-amino carbonyl compounds, which are then cyclized to form highly enantioenriched piperidine structures. rsc.org Furthermore, biocatalytic methods and asymmetric reductions of precursor ketones followed by ring-closing metathesis represent alternative pathways to chiral piperidines. researchgate.net

| Approach | Key Step | Catalyst/Auxiliary | Outcome | Reference(s) |

| Asymmetric Carbometalation | Reductive Heck reaction | Chiral Rhodium complex | Enantioenriched 3-substituted piperidines | nih.govacs.org |

| Chiral Auxiliary-Directed Synthesis | Diastereoselective Mannich reaction | (+)-(S,S)-Pseudoephedrine | Enantioenriched β-amino carbonyls for cyclization | rsc.org |

| Asymmetric Intramolecular Aza-Michael | Organocatalytic cyclization | Chiral Phosphoric Acid | Enantioenriched spiropiperidines | whiterose.ac.uk |

| Asymmetric Reduction/RCM | Asymmetric ketone reduction | Oxazaborolidine / β-Cyclodextrin | Chiral alcohol precursors for Ring-Closing Metathesis | researchgate.net |

For disubstituted piperidines, controlling the relative stereochemistry of the substituents (cis vs. trans) is crucial. The outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic vs. Thermodynamic Control: In certain cyclization reactions, such as Prins-type or carbonyl-ene cyclizations, reaction conditions can be tuned to favor either the kinetic or the thermodynamic product. acs.orgnih.gov Typically, reactions run at low temperatures with strong Lewis acids favor the formation of the kinetic product (often the cis isomer), as this pathway has a lower activation energy. acs.orglibretexts.org Conversely, running the reaction at higher temperatures allows for equilibration, leading to the formation of the more stable thermodynamic product (often the trans isomer). wikipedia.orgacs.orgnih.gov This principle allows for selective synthesis of either the cis or trans diastereomer from the same starting material. acs.org

Influence of N-Protecting Groups: The choice of the nitrogen-protecting group can significantly influence the conformational preference of the piperidine ring and, consequently, the stereochemical outcome of subsequent reactions. For example, hydrogenation of disubstituted pyridines often yields the cis-piperidine as the major product. rsc.org This cis isomer can then be converted to the thermodynamically more stable trans isomer via base-mediated epimerization.

The success of this epimerization can depend on the N-protecting group:

N-Benzyl (Bn): For a 2,3-disubstituted piperidine, an N-benzyl group allows for epimerization to the trans isomer to relieve unfavorable 1,3-diaxial interactions. rsc.org

N-Boc (tert-butyloxycarbonyl): With an N-Boc group, a 2,4-disubstituted cis-piperidine may adopt a twist-boat conformation. Epimerization to the trans isomer is favored because the resulting product can adopt a lower energy chair conformation, avoiding steric strain between the bulky Boc group and the 2-substituent. rsc.org

This strategic choice of protecting group provides a powerful tool for directing the diastereoselectivity of the final product. rsc.org

Synthesis of Key Precursors and Intermediates for the Benzylpiperidine Moiety

A retrosynthetic analysis of this compound suggests several key precursors. The synthesis would likely involve coupling a functionalized piperidine with a functionalized toluene (B28343) derivative.

Synthesis of the Benzyl Moiety: The 4-fluoro-3-methylbenzyl fragment can be prepared from commercially available starting materials. 4-Fluoro-3-methylbenzaldehyde (B1349321) is a key intermediate that can be used in reductive amination with a piperidine derivative. chemimpex.com This aldehyde is a versatile building block in pharmaceutical synthesis. chemimpex.com Alternatively, the benzyl moiety can be prepared as an electrophile, such as 4-fluoro-3-methylbenzyl bromide. This can be synthesized from the corresponding benzyl alcohol or via bromomethylation of 1-fluoro-2-methylbenzene. The synthesis of related fluorinated benzyl bromides and chlorides is well-documented. chemicalbook.compreprints.org

Synthesis of the Piperidine Moiety: The piperidine fragment requires a functional group at the 3-position to enable coupling with the benzyl group. A common precursor is piperidine-3-ylmethanol, which can be synthesized by the reduction of ethyl piperidine-3-carboxylate using a reducing agent like lithium aluminum hydride. chemicalbook.com The resulting alcohol can be converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution by a benzyl organometallic reagent, or it can be oxidized to an aldehyde for a Wittig-type reaction followed by reduction.

A plausible synthetic route would involve the reductive amination between 4-fluoro-3-methylbenzaldehyde and piperidine, or the alkylation of piperidine with 4-fluoro-3-methylbenzyl bromide. For stereoselective syntheses, a chiral 3-substituted piperidine precursor would be employed.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For 3-(4-Fluoro-3-methylbenzyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Positional and Stereochemical Assignment

Proton NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J), which are crucial for assigning the positions of protons on both the piperidine (B6355638) and the substituted benzyl (B1604629) rings.

The spectrum would be characterized by distinct regions:

Aromatic Region: Protons on the fluoromethylbenzyl ring would appear in the downfield region, typically between δ 6.8 and 7.2 ppm. The substitution pattern (1,2,4-trisubstituted) would lead to complex splitting patterns. The proton ortho to the fluorine atom would likely appear as a triplet, while the other two protons would be doublets or doublet of doublets, with coupling constants characteristic of ortho and meta relationships.

Piperidine Ring Protons: These protons would resonate in the upfield region. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected between δ 2.5 and 3.1 ppm. The remaining methylene (B1212753) protons (C3, C4, C5) and the methine proton at C3 would likely appear in the range of δ 1.2 to 2.0 ppm. The benzylic methylene protons would be found around δ 2.5 ppm.

Methyl Protons: The methyl group on the aromatic ring would give rise to a singlet at approximately δ 2.2 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 6.8 - 7.2 | m | - |

| Piperidine H2, H6 | 2.5 - 3.1 | m | - |

| Benzylic CH₂ | ~2.5 | d | ~7 |

| Methyl CH₃ | ~2.2 | s | - |

| Piperidine H3, H4, H5 | 1.2 - 2.0 | m | - |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum would be divided into aromatic and aliphatic regions.

Aromatic Carbons: The carbons of the benzyl ring would resonate in the downfield region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF) and would be significantly shifted. The other aromatic carbons would also exhibit smaller couplings to the fluorine atom.

Aliphatic Carbons: The carbons of the piperidine ring and the benzylic methylene carbon would appear in the upfield region (δ 20-60 ppm). The carbons adjacent to the nitrogen (C2 and C6) would be expected around δ 50-60 ppm, while the other piperidine carbons would be in the δ 20-40 ppm range. The benzylic carbon would likely be found near δ 40 ppm. The methyl carbon would appear at approximately δ 15-20 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 158 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | 125 - 135 |

| Other Aromatic C | 115 - 140 |

| Piperidine C2, C6 | 50 - 60 |

| Benzylic CH₂ | ~40 |

| Piperidine C3, C4, C5 | 20 - 40 |

| Methyl CH₃ | 15 - 20 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is expected to be in the range of -110 to -120 ppm relative to a standard such as CFCl₃. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Conformational Analysis through Spectroscopic Means

The piperidine ring exists in a chair conformation, and the substituent at the 3-position can adopt either an axial or an equatorial orientation. The conformational preference is determined by steric and electronic factors. For a 3-benzyl group, the equatorial position is generally favored to minimize steric hindrance (1,3-diaxial interactions).

NMR spectroscopy, particularly the analysis of coupling constants from the ¹H NMR spectrum, can provide insight into the dominant conformation. The magnitude of the coupling constants between the proton at C3 and the protons at C2 and C4 can indicate the dihedral angles and thus the orientation of the benzyl group. A large coupling constant (typically > 8 Hz) between vicinal axial protons would be expected if the benzyl group is in the equatorial position. Variable temperature NMR studies could also be employed to investigate the conformational equilibrium between the axial and equatorial conformers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. DFT is used to calculate properties like molecular orbital energies, electron density distribution, and reaction pathways. acs.orgnih.gov

The incorporation of a fluorine atom into the benzyl (B1604629) ring of 3-(4-Fluoro-3-methylbenzyl)piperidine has profound effects on its electronic properties. numberanalytics.com Fluorine is the most electronegative element, leading to two primary electronic effects on the aromatic ring:

Resonant Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system, which is an electron-donating effect. However, for fluorine, this resonance effect is significantly weaker than its powerful inductive effect. nih.gov

DFT calculations quantify these effects by analyzing molecular orbitals and charge distributions. The presence of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. acs.orgnumberanalytics.com This change generally leads to increased chemical stability. numberanalytics.com Furthermore, these electronic perturbations can modulate the pKa of the piperidine (B6355638) nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties. nih.govscientificupdate.com

| Electronic Effect of Fluorine | Mechanism | Impact on Aromatic Ring | Consequence | Source |

|---|---|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through σ-bonds | Decreases electron density | Reduces reactivity to electrophiles | numberanalytics.comresearchgate.net |

| Resonance Effect (+R) | Weak electron donation of lone pairs to π-system | Slightly increases electron density at ortho/para positions | Largely outweighed by the inductive effect | nih.gov |

| Molecular Orbitals | Perturbation of orbital energies | Lowers HOMO energy | Increases HOMO-LUMO gap, enhancing stability | acs.orgnumberanalytics.com |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which govern the reaction rate.

For molecules containing diverse functional groups like this compound, DFT-based reactivity descriptors can predict the most likely sites for chemical attack. Fukui functions and local softness indices, derived from changes in electron density upon the addition or removal of an electron, are used to identify sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This information is invaluable for understanding degradation pathways, metabolic transformations, and for planning synthetic routes.

Cheminformatics Applications in Compound Design

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, enabling more efficient drug discovery and design. For piperidine-based structures, cheminformatics is used to explore chemical space and design libraries of compounds with optimized properties. nih.gov

Fragment-based drug discovery (FBDD) is an area where cheminformatics plays a key role. The piperidine scaffold is a valuable 3D fragment, but screening collections are often dominated by flat, 2D molecules. rsc.org Cheminformatic analyses of virtual libraries of substituted piperidines help assess their three-dimensionality and "lead-likeness". nih.govwhiterose.ac.uk Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors are calculated to ensure that designed fragments have suitable properties for developing into drug candidates. nih.gov

Furthermore, chemoinformatic tools are used to evaluate the impact of substitutions, such as fluorination, on molecular properties. For example, the effect of fluorine on the basicity (pKa) of the piperidine nitrogen can be calculated across a library of compounds, which is critical as pKa influences target affinity, selectivity, and safety profiles, such as avoiding interaction with the hERG potassium channel. nih.govscientificupdate.com This predictive power allows for the rational design of new piperidine-based compounds with a higher probability of success.

Theoretical Descriptors for Structure Analysis

Theoretical descriptors are numerical values derived from the molecular structure that quantify various aspects of its chemical nature. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. While specific calculated values for this compound are not published, a standard computational analysis would yield the descriptors shown in Table 1.

These descriptors would be calculated using quantum chemical methods, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. For instance, the HOMO and LUMO energies are critical for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.

Table 1: Commonly Calculated Theoretical Descriptors This table is illustrative of the types of descriptors that would be calculated for this compound in a typical computational study. The values are not based on actual published research for this specific compound.

| Descriptor | Description | Potential Significance |

| Electronic Descriptors | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

| Topological Descriptors | ||

| Molecular Weight | Sum of the atomic weights of all atoms | Basic property influencing physical characteristics. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Predicts transport properties like cell permeability. |

| Physicochemical Descriptors | ||

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water | Indicates the lipophilicity of the molecule. |

Computational Guidance for Synthetic Pathways and Side Reaction Prediction

Computational tools are increasingly used to design and optimize synthetic routes. For this compound, computational methods could be employed to:

Retrosynthetic Analysis: Software can suggest potential disconnections in the target molecule to identify simpler, commercially available starting materials.

Reaction Modeling: The feasibility of key reaction steps can be evaluated by calculating activation energies and reaction enthalpies. This helps in selecting the most efficient reaction conditions and catalysts.

Side Reaction Prediction: By mapping out the potential energy surface of the reaction, it is possible to identify and characterize transition states leading to undesired byproducts. This allows chemists to adjust conditions to minimize the formation of impurities.

For example, a common route to such a compound might involve the coupling of a piperidine derivative with a substituted benzyl halide. Computational studies could model this reaction to predict the likelihood of N-alkylation versus other potential reactions, thereby guiding the choice of base and solvent.

Conformational Analysis of the Piperidine Ring and Benzyl Substituent

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound would focus on the arrangement of the piperidine ring and the orientation of the benzyl substituent.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, other conformations like the twist-boat can also be populated, particularly when the ring is part of a larger structure or interacting with a biological target. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position.

The conformational preference is governed by a complex interplay of factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens.

Electronic Effects: The presence of the fluorine atom on the benzyl ring introduces electronic effects. Studies on simpler fluorinated piperidines have shown that electrostatic interactions, such as charge-dipole and hyperconjugative interactions, can significantly influence conformational equilibria. For instance, an axial orientation of a fluorine atom can be stabilized by favorable interactions with the nitrogen atom of the piperidine ring.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. Polar solvents may stabilize conformers with a larger dipole moment.

In the case of this compound, the benzyl group is the most significant substituent on the piperidine ring. It is highly probable that this group will preferentially occupy the equatorial position in the dominant chair conformation to minimize steric strain.

Furthermore, the rotational freedom around the bond connecting the benzyl group to the piperidine ring would also be a subject of computational analysis. There will be specific low-energy conformations (rotamers) determined by the interaction between the benzyl ring and the piperidine ring. A detailed computational study would involve scanning the potential energy surface by systematically rotating this bond to identify the most stable rotameric states.

Chemical Reactivity and Mechanistic Investigations of 3 4 Fluoro 3 Methylbenzyl Piperidine

Oxidation Reactions of the Piperidine (B6355638) Nitrogen and Ring System

The piperidine moiety within 3-(4-fluoro-3-methylbenzyl)piperidine is susceptible to oxidation at both the nitrogen atom and the adjacent carbon atoms. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidant and the reaction conditions employed.

The nitrogen atom of the piperidine ring, being a secondary amine, can be oxidized to form various products. For instance, treatment with peroxides or other oxidizing agents can lead to the formation of the corresponding N-hydroxypiperidine or nitrone. In vitro studies on the metabolism of piperidine have shown that biological N-oxidation can yield N-hydroxy piperidine and 2, 3, 4, 5-tetrahydro-pyridine-1-oxide. nih.gov

Oxidation can also occur at the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen atom (the C2 and C6 positions). This often proceeds through the formation of an iminium ion intermediate. nih.gov The use of reagents like hypervalent iodine compounds can facilitate the functionalization of these alpha-positions. nih.gov For piperidine derivatives, oxidation has been shown to be regioselective, with a preference for the C6 position in certain substituted piperidines.

It is important to note that when an N-benzoyl-piperidine was subjected to certain oxidative conditions, no conversion was observed, indicating that the nature of the substituent on the nitrogen atom significantly influences the reactivity of the piperidine ring towards oxidation. nih.gov

Reduction Reactions Affecting the Benzyl (B1604629) Group

While the piperidine ring is already saturated, the benzyl group is not directly attached to the nitrogen and therefore standard N-debenzylation via catalytic hydrogenation might not be the primary reaction. Instead, reactions targeting the aromatic ring could occur under harsh hydrogenation conditions. Catalytic hydrogenation of fluoropyridines to produce fluorinated piperidines has been demonstrated, showcasing that the C-F bond can be stable under certain hydrogenation conditions. scientificupdate.com However, there is also a risk of hydrodefluorination, leading to the loss of the fluorine atom as an undesired side reaction. nih.gov

The choice of catalyst and reaction conditions is crucial to achieve the desired transformation without affecting the fluorine substituent. For instance, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenolysis, but its activity can be influenced by the presence of acids or other additives. nih.gov

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the benzene (B151609) ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is governed by the electronic nature of the aromatic ring. For an SNAr reaction to occur, the ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group (in this case, fluorine). nih.gov

In this compound, the substituents on the ring are a methyl group and a piperidinemethyl group. The methyl group is weakly electron-donating, and the piperidinemethyl group is also generally considered to be electron-donating. These electron-donating groups deactivate the aromatic ring towards nucleophilic attack, making the substitution of the fluorine atom challenging under standard SNAr conditions.

For a nucleophilic substitution to proceed, harsh reaction conditions or the presence of a very strong nucleophile would likely be required. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is key, and electron-donating groups destabilize it. stackexchange.com

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens. This is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. stackexchange.com

Derivatization Reactions at the Piperidine Nitrogen (e.g., formation of N-oxides)

The secondary amine of the piperidine ring is a versatile functional group that readily undergoes a variety of derivatization reactions.

N-Oxide Formation: As mentioned in the oxidation section, the piperidine nitrogen can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides is a common metabolic pathway for tertiary amines and can also be achieved synthetically. nih.gov

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.netgoogle.com Common bases include potassium carbonate or triethylamine. chemicalforums.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. nih.govsemanticscholar.org These reactions are often carried out in the presence of a base to scavenge the acidic byproduct. This derivatization converts the basic amine into a neutral amide.

N-Sulfonylation: The piperidine nitrogen can also be sulfonated by reacting it with a sulfonyl chloride in the presence of a base, yielding a sulfonamide. researchgate.net

Below is a table summarizing potential derivatization reactions at the piperidine nitrogen of this compound based on general reactivity patterns of secondary amines.

| Reaction Type | Reagent | Product | Typical Conditions |

| N-Oxidation | m-CPBA | This compound N-oxide | Inert solvent (e.g., CH₂Cl₂) |

| N-Alkylation | Methyl iodide | 1-Methyl-3-(4-fluoro-3-methylbenzyl)piperidine | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) |

| N-Acylation | Acetyl chloride | 1-Acetyl-3-(4-fluoro-3-methylbenzyl)piperidine | Base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | Tosyl chloride | 1-Tosyl-3-(4-fluoro-3-methylbenzyl)piperidine | Base (e.g., pyridine), solvent (e.g., CH₂Cl₂) |

General Reactivity Profiles and Stability Studies

Acidic Conditions: The secondary amine of the piperidine ring is basic and will be protonated in the presence of acids to form a piperidinium (B107235) salt. This generally increases the water solubility of the compound. The C-F bond is stable to most acidic conditions.

Basic Conditions: The compound is stable in the presence of non-nucleophilic bases. However, very strong bases could potentially deprotonate the N-H of the piperidine or potentially the benzylic C-H protons, although the latter would be less likely.

Oxidative and Reductive Conditions: As discussed in the previous sections, the molecule is susceptible to oxidation, particularly at the piperidine moiety. Under strong reducing conditions, hydrodefluorination of the aromatic ring is a potential side reaction.

The fluorinated benzylpiperidine scaffold is of interest in medicinal chemistry, and understanding its stability is crucial for drug development. nih.gov The presence of the fluorine atom can influence the conformational preferences of the piperidine ring, which in turn can affect its biological activity. scientificupdate.com

Analytical Method Development in Chemical Research

Development of Chromatographic Methods for Stereoisomer Separation

The presence of a chiral center in 3-(4-Fluoro-3-methylbenzyl)piperidine necessitates the development of specialized chromatographic techniques to separate its enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for this purpose. nih.gov The development of such a method is a systematic process involving the screening of various CSPs and mobile phase compositions to achieve optimal resolution. pharmtech.comchromatographyonline.com

Chiral Stationary Phase (CSP) Selection:

The selection of an appropriate CSP is the most critical step in developing a chiral separation method. chromatographyonline.com For piperidine (B6355638) derivatives, several classes of CSPs have shown broad applicability. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice due to their wide-ranging enantioselective capabilities across different chromatographic modes (normal phase, reversed-phase, and polar organic). pharmtech.comresearchgate.net Cyclodextrin-based and crown ether-based CSPs also represent viable options, particularly for compounds containing primary amine functionalities. nih.gov A screening approach, where the racemic mixture of this compound is tested against a panel of different CSPs, is an efficient strategy to identify a suitable stationary phase. chromatographyonline.com

Mobile Phase Optimization:

Once a promising CSP is identified, the mobile phase composition is optimized to fine-tune the retention and resolution of the enantiomers. In normal-phase chromatography, typical mobile phases consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The ratio of these solvents is adjusted to control the elution strength. researchgate.net For reversed-phase chromatography, mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727) are used. Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often incorporated into the mobile phase to improve peak shape and selectivity by controlling the ionization state of the analyte. researchgate.net

The following table outlines a potential starting point for a CSP and mobile phase screening process for the separation of this compound enantiomers.

| Chiral Stationary Phase (CSP) Type | Example Column | Chromatographic Mode | Typical Mobile Phase Composition |

|---|---|---|---|

| Polysaccharide (Cellulose-based) | Chiralcel OD | Normal Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Polysaccharide (Amylose-based) | Chiralpak AD | Normal Phase | n-Hexane/Ethanol (80:20, v/v) |

| Polysaccharide (Cellulose-based) | Chiralcel OJ | Reversed Phase | Acetonitrile/Water with 0.1% TFA |

| Cyclodextrin-based | Cyclobond I | Reversed Phase | Methanol/Water (50:50, v/v) |

Advanced Spectroscopic Techniques for Characterization Beyond Basic Identification

While standard techniques like ¹H and ¹³C NMR are fundamental for confirming the basic connectivity of this compound, advanced spectroscopic methods are required for unambiguous stereochemical assignment and detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional (2D) NMR techniques are invaluable for elucidating the relative stereochemistry and conformation of the piperidine ring. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to determine their relative spatial orientation (axial vs. equatorial). Analysis of proton-proton coupling constants (J-values) in high-resolution ¹H NMR spectra can also provide critical information about the dihedral angles between adjacent protons, which is indicative of the ring's conformation and the stereochemistry of its substituents. nih.gov For fluorinated compounds, ¹⁹F NMR provides a sensitive probe for characterizing the electronic environment of the fluorine atom. nih.gov

Mass Spectrometry (MS):

Tandem mass spectrometry (MS/MS) is a powerful tool for detailed structural characterization. nih.gov By inducing fragmentation of the parent ion of this compound and analyzing the resulting fragment ions, it is possible to confirm the compound's structure and connectivity. nih.govresearchgate.net The fragmentation patterns of stereoisomers can sometimes differ, providing another avenue for their differentiation. acs.org High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition of the molecule, further confirming its identity.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net For a derivative of this compound, obtaining a suitable crystal would allow for the unequivocal assignment of the configuration at the chiral center and the precise measurement of bond lengths, bond angles, and the conformation of the piperidine ring. nih.govresearchgate.net This technique has been successfully used to confirm the stereochemistry of various substituted and fluorinated piperidine derivatives. nih.govresearchgate.netnih.gov

The table below summarizes the application of these advanced techniques.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| 2D NMR (NOESY, COSY) | Relative stereochemistry, conformation, proton connectivity. ipb.pt | Determine the cis/trans relationship of substituents and the chair/boat conformation of the piperidine ring. |

| Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation patterns. nih.gov | Verify the connectivity of the benzyl (B1604629) and piperidine moieties and identify characteristic fragmentation pathways. |

| X-ray Crystallography | Absolute three-dimensional structure. researchgate.net | Unambiguously determine the R/S configuration and the solid-state conformation. |

Quantitative Methodologies for Chemical Reaction Monitoring

The development of quantitative methods is essential for monitoring the progress of the synthesis of this compound, allowing for optimization of reaction conditions and ensuring product quality.

High-Performance Liquid Chromatography (HPLC):

A validated quantitative HPLC method is a primary tool for reaction monitoring. researchgate.net By developing a reversed-phase HPLC method that separates the starting materials, intermediates, and the final product, the reaction progress can be accurately tracked over time. epa.govnih.gov For quantification, a calibration curve is generated using a certified reference standard of the analyte. The use of an internal standard can improve the accuracy and precision of the measurements. This technique allows for the determination of reaction yield and the identification and quantification of any impurities. nih.gov

Quantitative NMR (qNMR):

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful alternative to chromatographic methods for determining the concentration and purity of chemical compounds. acs.orgemerypharma.comtandfonline.com qNMR is a primary analytical method that does not require a reference standard of the analyte itself; instead, a certified internal standard of a different, stable compound is used. acs.orgresearchgate.net By integrating the signals of the analyte and the internal standard in the ¹H NMR spectrum, the exact concentration or purity of this compound in a reaction mixture or as a final product can be determined with high accuracy. nih.gov This is particularly useful in early drug development stages for rapid potency determination. researchgate.net

In-situ Spectroscopic Monitoring:

For real-time reaction analysis, in-situ spectroscopic techniques can be employed. For instance, in-situ Infrared (IR) spectroscopy can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, providing continuous data on the reaction kinetics without the need for sampling. acs.org This allows for precise determination of reaction endpoints and can help identify the formation of transient intermediates.

The following table compares the features of these quantitative methodologies.

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Quantitative HPLC | Separation and quantification based on UV or other detection methods. epa.gov | High sensitivity, good for purity profiling. researchgate.net | Requires analyte-specific reference standards, method development can be time-consuming. |

| Quantitative NMR (qNMR) | Quantification by comparing signal integrals to a certified internal standard. acs.org | Primary method, no analyte-specific standard needed, provides structural information. tandfonline.comnih.gov | Lower sensitivity than HPLC, requires careful selection of non-overlapping signals. |

| In-situ IR Spectroscopy | Real-time monitoring of changes in vibrational frequencies. acs.org | Continuous data, no sampling required, good for kinetic studies. | Complex mixtures can lead to overlapping signals, requires specialized equipment. |

Applications in Chemical Research and Building Block Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The piperidine (B6355638) ring is one of the most prevalent saturated N-heterocyclic scaffolds in pharmaceuticals and agrochemicals. scientificupdate.com Its derivatives are crucial intermediates in the synthesis of a wide array of complex molecules. The synthesis of substituted piperidines, such as 3-(4-Fluoro-3-methylbenzyl)piperidine , is often achieved through methods like the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For instance, various metal-catalyzed hydrogenation techniques have been developed to convert substituted pyridines into piperidines, sometimes with high stereoselectivity. nih.gov

The "benzylpiperidine" moiety is a central structural element in many potent bioactive molecules. nih.gov The specific substitution pattern on the benzyl (B1604629) ring, in this case, a fluoro and a methyl group, allows for fine-tuning of the physicochemical properties of the final complex molecule. The presence of a fluorine atom can significantly impact properties like metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds with carbon. scientificupdate.com

In complex syntheses, a compound like This compound can be introduced, and the piperidine nitrogen can then be further functionalized. Common reactions at the piperidine nitrogen include reductive amination, amide formation, and sulfonamide formation, which are frequently used to explore the chemical space around a core scaffold in medicinal chemistry programs. whiterose.ac.uk The synthesis of various 1,4-disubstituted piperidine derivatives often starts from a piperidine core, which is then elaborated through multi-step sequences, including reductive amination and acylation. nih.gov

Design and Development of Chemical Probes for Research (Non-Clinical)

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The benzylpiperidine scaffold is a privileged structure in the design of such probes, particularly for neurological targets. For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized to explore their affinity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov These studies help in the development of pharmacological tools to understand the mechanisms of stimulant abuse. nih.gov

While no specific probes based on This compound are documented, its structure is highly relevant. The substitution on the benzyl ring would be a key variable in modulating the affinity and selectivity for a particular biological target. For instance, in the development of antagonists for the Dopamine 4 Receptor (D4R), various substitutions on a phenoxymethylpiperidine scaffold were explored. nih.gov The study found that groups like 4-fluoro-3-methyl on the phenyl ring resulted in modest D4R binding. nih.gov This demonstrates how the specific fluorination and methylation pattern, as seen in This compound , is a critical design element in creating research probes.

The development of novel ligands for the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor has also utilized the 4-benzylpiperidine (B145979) moiety. nih.gov In these studies, replacing the benzylpiperidine group with other fluorinated side chains was explored to create new ligands, indicating the importance of this structural class in probe development. nih.gov

Contribution to the Understanding of Structure-Reactivity Relationships in Fluorinated Heterocycles

The introduction of fluorine into heterocyclic rings like piperidine can have a profound impact on their conformational behavior and reactivity. The study of fluorinated piperidines contributes significantly to our understanding of stereoelectronic effects. For example, the position of a fluorine atom on the piperidine ring can modulate the basicity (pKa) of the piperidine nitrogen. scientificupdate.com This is a critical factor in drug-receptor interactions. It has been shown that a fluorine atom in the axial position can lead to a higher pKa compared to an equatorial one, an effect that has been exploited in drug discovery programs. scientificupdate.com

The synthesis of fluorinated piperidines and related heterocycles often involves investigating novel reaction pathways. For example, the oxa- and aza-Prins fluorination reactions using BF₃·OEt₂ have been explored to prepare 4-fluoro-pyran and piperidine heterocycles. researchgate.net Such studies, while not directly involving This compound , expand the synthetic toolbox for creating fluorinated heterocycles and provide insight into the mechanisms and diastereoselectivity of these reactions. researchgate.net

The hydrogenation of fluorinated pyridines to produce the corresponding piperidines is another area where structure-reactivity relationships are important. nih.gov The presence and position of the fluorine atom can influence the efficiency and outcome of the reduction. Studies on the rhodium- and palladium-catalyzed hydrogenation of fluorinated pyridines provide valuable data on how these transformations are affected by the electronic properties of the substrate. nih.gov This fundamental knowledge is crucial for the rational design of synthetic routes to complex molecules containing a fluorinated piperidine scaffold.

Q & A

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.